The Chemical Architecture and Applications of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: A Technical Whitepaper
The Chemical Architecture and Applications of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: A Technical Whitepaper
Executive Summary
As research in medicinal chemistry and organic optoelectronics accelerates, the demand for highly functionalized, rigid planar scaffolds has intensified. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 91821-77-1) represents a premier example of such a scaffold[1]. By strategically positioning electron-donating and electron-withdrawing groups across a fully conjugated fluorenone core, this compound exhibits a profound "push-pull" electronic effect. This whitepaper provides an in-depth analysis of its structural causality, synthetic pathways, and dual-domain applications in enzyme inhibition and material science.
Structural Causality & Electronic Properties
The utility of 2-amino-3-bromo-7-nitro-9H-fluoren-9-one is intrinsically linked to its asymmetric functionalization. The 9H-fluoren-9-one backbone enforces strict coplanarity, maximizing π -orbital overlap across the biphenyl system.
-
The Donor (2-Amino Group): Introduces a strong positive mesomeric (+M) effect, pushing electron density into the conjugated system.
-
The Acceptor (7-Nitro & 9-Carbonyl Groups): The nitro group at the 7-position exerts a powerful negative mesomeric (-M) effect, pulling electron density toward the opposite end of the molecule. The central carbonyl further stabilizes the polarized state.
-
The Modulator (3-Bromo Group): The heavy bromine atom at the 3-position serves two purposes: it sterically locks the conformation of the adjacent amino group and introduces a heavy-atom effect that facilitates intersystem crossing (ISC)—a critical property for photophysical applications[1].
This precise electronic architecture is what makes the compound highly valuable for both dye-sensitized solar cells (DSSCs) and targeted biological interactions[1].
Physicochemical Profile
The following table summarizes the core quantitative data associated with the compound[1]:
| Property | Value / Description |
| CAS Number | 91821-77-1 |
| IUPAC Name | 2-amino-3-bromo-7-nitrofluoren-9-one |
| Molecular Formula | C₁₃H₇BrN₂O₃ |
| Molecular Weight | 319.11 g/mol |
| Melting Point | 213 °C – 214 °C |
| Boiling Point | ~465 °C (at standard atmospheric pressure) |
| Solubility Profile | Soluble in EtOH and DMSO; Poorly soluble in H₂O |
Synthetic Methodology & Mechanistic Control
Synthesizing a tri-substituted fluorenone requires stringent regiocontrol to prevent the formation of unwanted isomers. The synthesis is executed in three sequential, causally linked stages[2]:
-
Electrophilic Bromination: The synthesis begins with 9H-fluoren-9-one. Bromination is directed to the 3-position using Br₂ and an FeBr₃ catalyst. The carbonyl group deactivates the ring, but the 3-position remains the most electronically accessible for initial electrophilic attack[2].
-
Regioselective Nitration: The 3-bromo-9H-fluoren-9-one is subjected to a nitrating mixture (HNO₃/H₂SO₄). The existing bromine atom and the carbonyl group synergistically direct the incoming nitronium ion ( NO2+ ) to the 7-position on the opposite ring, minimizing steric hindrance and maximizing thermodynamic stability[2][3].
-
Nucleophilic Amination: The final step introduces the amino group at the 2-position. This is achieved via a nucleophilic substitution reaction under basic conditions, taking advantage of the activated nature of the bromonitro-intermediate[2].
Fig 1: Step-by-step synthetic workflow of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.
Pharmacological & Material Science Applications
Medicinal Chemistry: Dual-Action Anticancer Agent
In drug development, 2-amino-3-bromo-7-nitro-9H-fluoren-9-one is investigated for its potent antimicrobial and anticancer properties, driven by a dual mechanism of action[1]:
-
Enzyme Inhibition (DHFR): The planar fluorenone core mimics the pteridine ring of folic acid, allowing the compound to competitively bind and inhibit dihydrofolate reductase (DHFR). This halts the synthesis of tetrahydrofolate, severely crippling DNA synthesis and cell proliferation in rapidly dividing cancer cells[1].
-
Reactive Oxygen Species (ROS) Generation: The 7-nitro group is highly susceptible to intracellular reduction by cellular reductases. This redox cycling generates superoxide radicals and other ROS, pushing the cancer cell past its oxidative stress threshold and inducing apoptosis[1].
Fig 2: Dual mechanism of action: DHFR inhibition and ROS-mediated apoptosis.
Material Science: Organic Electronics
Beyond biology, the compound's robust thermal stability (boiling point ~465 °C) and unique intramolecular charge transfer (ICT) capabilities make it an ideal building block for material science[1]. It is actively explored as a dopant or core scaffold in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where its broad absorption spectrum and efficient electron-transport properties can be fully leveraged[1].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for working with this compound.
Protocol A: Regioselective Nitration of 3-Bromo-9H-fluoren-9-one
Objective: Introduce the nitro group exclusively at the 7-position.
-
Preparation: Dissolve 10 mmol of 3-bromo-9H-fluoren-9-one in 20 mL of concentrated H₂SO₄ at 0 °C in an ice bath.
-
Addition: Slowly add a pre-cooled mixture of concentrated HNO₃ (12 mmol) and H₂SO₄ (5 mL) dropwise over 30 minutes to prevent thermal runaway and di-nitration[2][3].
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quenching: Pour the mixture over 200 g of crushed ice. Filter the resulting yellow precipitate under a vacuum.
-
Validation Checkpoint (Trustworthiness): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The product should show a lower Rf value than the starting material due to increased polarity. Confirm the regiochemistry via ¹H-NMR; the disappearance of the proton signal at the 7-position and the characteristic splitting pattern of the remaining aromatic protons will validate the 3,7-substitution pattern.
Protocol B: In Vitro DHFR Inhibition Assay
Objective: Quantify the competitive inhibition of DHFR by the synthesized compound.
-
Reagent Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of the compound in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation)[1].
-
Reaction Mixture: In a UV-compatible quartz cuvette, combine the buffer, 50 µM NADPH, 100 µM dihydrofolate (DHF), and varying concentrations of the compound (0.1 nM to 10 µM).
-
Initiation: Add 0.05 units of recombinant human DHFR to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) over 5 minutes using a spectrophotometer.
-
Validation Checkpoint (Trustworthiness): Run a parallel assay using Methotrexate as a positive control. Plot the initial velocity against the log concentration of the compound to generate a dose-response curve and calculate the IC₅₀. A rightward shift of the curve upon increasing DHF concentration confirms competitive inhibition.
References
-
Nitration of fluorenones 1, 2a, and 2b | Download Table - ResearchGate -[Link]
-
ChemInform Abstract: Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. - ResearchGate -[Link]
